![molecular formula C12H15BrINOS B14452774 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 76226-63-6](/img/structure/B14452774.png)
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a bromophenyl and a methylsulfanyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-bromobenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification through recrystallization, and drying to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[(4-Chlorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 4-[(4-Fluorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- 4-[(4-Methylphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
Uniqueness
4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for studying halogen-specific effects in chemical and biological systems.
特性
CAS番号 |
76226-63-6 |
|---|---|
分子式 |
C12H15BrINOS |
分子量 |
428.13 g/mol |
IUPAC名 |
4-[(4-bromophenyl)-methylsulfanylmethylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C12H15BrNOS.HI/c1-16-12(14-6-8-15-9-7-14)10-2-4-11(13)5-3-10;/h2-5H,6-9H2,1H3;1H/q+1;/p-1 |
InChIキー |
VRXKHTYQUPZFCW-UHFFFAOYSA-M |
正規SMILES |
CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)Br.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
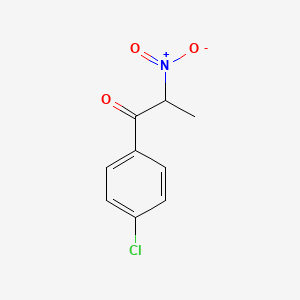
![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)

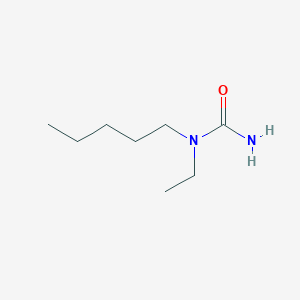

![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
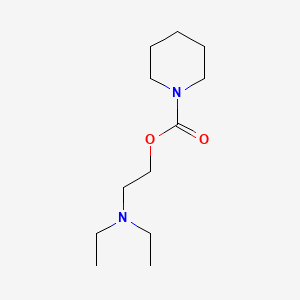
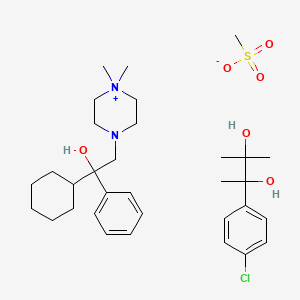
![(1S,2S,5S,6S,10R,12R,14S)-5,14-dimethyl-9-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one](/img/structure/B14452720.png)
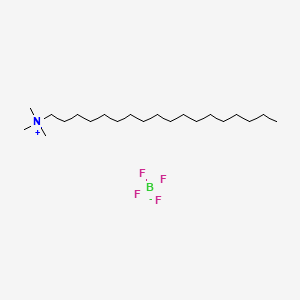
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
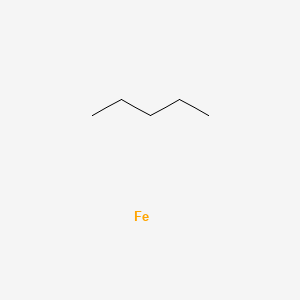
![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)
